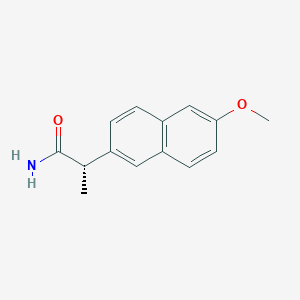
2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Naproxen's synthesis involves carbonylation of α-(6-methoxyl-2-naphthyl)ethanol to the methyl ester of α-(6-methoxyl-2-naphthyl)propionic acid, achieving up to 100% yield and selectivity using a specific catalyst system without extreme conditions or halogen promoters (Zhou et al., 1998).
Molecular Structure Analysis
The molecular structure of Naproxen has been determined by X-ray diffraction techniques, revealing its crystallization in a specific space group with detailed molecular dimensions. The structural analysis further extends to the enantiomers of related compounds, demonstrating the significance of stereochemistry in the compound's activity (Kim & Song, 1984).
Chemical Reactions and Properties
Naproxen's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) has been a point of focus, revealing insights into its mechanism of action at the molecular level. Studies have shown that Naproxen inhibits COX-1 and COX-2, with the 7-methoxy isomer showing selective inhibition towards COX-2 (Abad et al., 2000).
Physical Properties Analysis
The crystallographic analysis of Naproxen and its derivatives highlights the importance of intermolecular interactions, such as hydrogen bonding, which contribute to its stability and physicochemical properties. These studies provide insight into how the compound's structure affects its solubility and other physical properties (Bethanis et al., 2018).
Chemical Properties Analysis
Research on Naproxen's chemical properties has explored its reactivity, particularly focusing on the transformations it undergoes and its interactions with biological molecules. The compound's ability to form complexes with metals has been studied, showing its versatile chemical behavior and potential for creating new compounds with varied biological activities (Lazou et al., 2023).
Applications De Recherche Scientifique
Application in Cyclooxygenase Inhibition
- Inhibition of COX Enzymes : (S)-(+)-6-methoxy-alpha-methyl-2-naphthaleneacetic acid, a synthetic non-steroidal anti-inflammatory drug (naproxen), has been found to inhibit COX-1 and COX-2 enzymes in human A549 cells. Naproxen showed an inhibitory effect with IC50 values of 3.42 microM for COX-1 and 1.53 microM for COX-2 (Abad et al., 2000).
- Molecular Interactions with COX-2 : A detailed study of naproxen-COX-2 interactions using various techniques revealed that the pendant groups of the naphthyl scaffold are crucial for COX inhibition, and only minimal substitutions are tolerated. This study provided comprehensive information on naproxen binding to COX-2 (Duggan et al., 2010).
Structural and Physicochemical Studies
- Molecular Structure Analysis : The molecular structure of naproxen was determined using X-ray diffraction, revealing intermolecular OH…O hydrogen bonds in its crystalline form (Kim & Song, 1984).
- Photophysical Properties : Investigation into the photophysical properties of naproxen indicated specific solute-solvent interactions. Various conformations of naproxen, including intramolecular hydrogen bond-like formation, were explored (Velázquez et al., 1995).
- Solubility Study : The equilibrium solubility of naproxen in different solvent mixtures under various temperatures was determined, providing valuable data for its application in pharmaceutical formulations (Huang et al., 2014).
Mécanisme D'action
Target of Action
The primary targets of the compound 2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- are cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound 2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- affects the prostaglandin synthesis pathway . By inhibiting the COX-1 and COX-2 enzymes, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes . The downstream effect of this is a reduction in the inflammatory response and pain sensation .
Pharmacokinetics
As a nonsteroidal anti-inflammatory drug (nsaid), it is expected to have good bioavailability and to be metabolized primarily in the liver .
Result of Action
At the molecular and cellular level, the action of 2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation and pain, as prostaglandins are key mediators of these processes .
Propriétés
IUPAC Name |
(2S)-2-(6-methoxynaphthalen-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H2,15,16)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSPYHPIRDRSPR-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2494500.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2494501.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide](/img/structure/B2494505.png)
![7-Fluoro-3-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2494506.png)
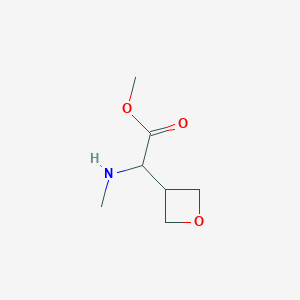

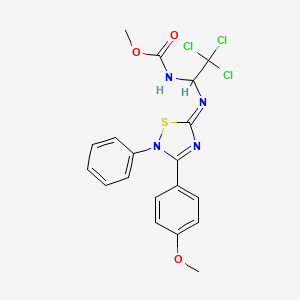
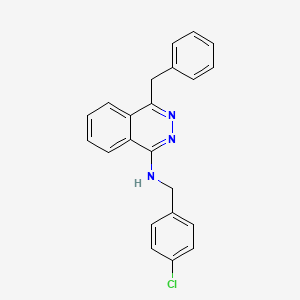
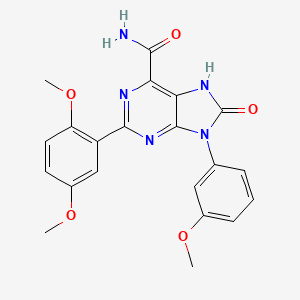
![N-cyclopentyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2494517.png)
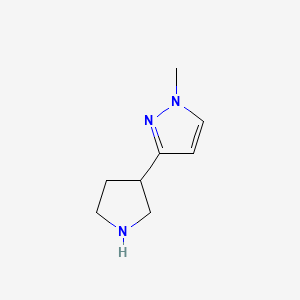
![7-Bromo-2-(2-hydroxyethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494520.png)
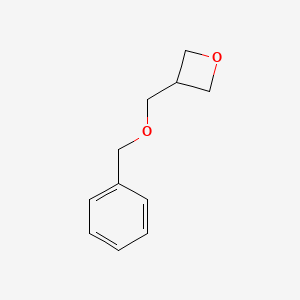
![7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one](/img/structure/B2494522.png)